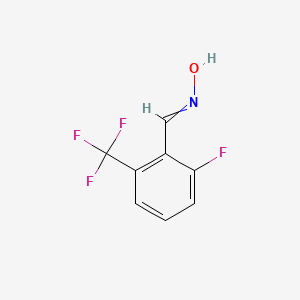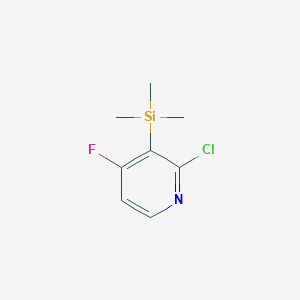
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow processes and the use of more efficient catalysts or reagents to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds or other complex structures resulting from the coupling reactions.
科学研究应用
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .
相似化合物的比较
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trimethylsilyl)pyridine
Comparison: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of chloro, fluoro, and trimethylsilyl groups, which impart distinct reactivity and properties compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and reactivity in certain reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H11ClFNSi |
|---|---|
分子量 |
203.71 g/mol |
IUPAC 名称 |
(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 |
InChI 键 |
KOTOGRKXWRRLJY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=CN=C1Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


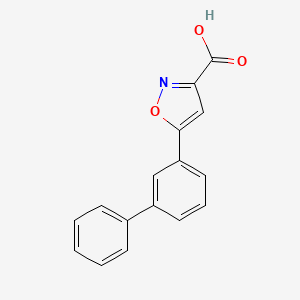

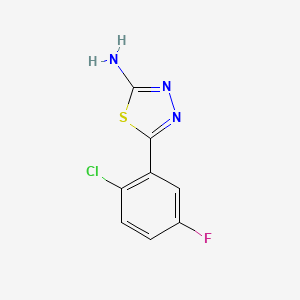
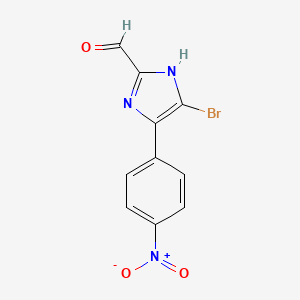

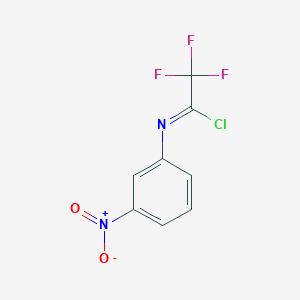

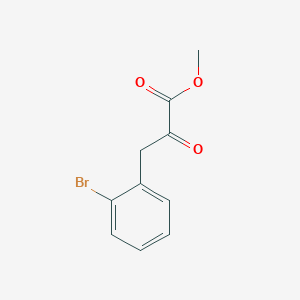
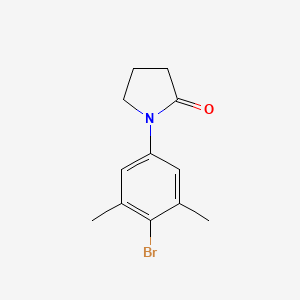
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
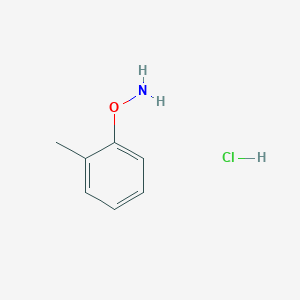
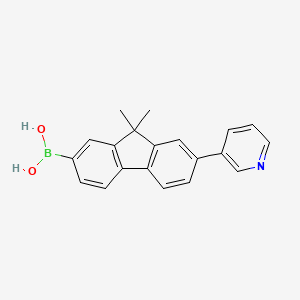
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
